7-(Trifluoromethyl)chroman-4-one

Beschreibung

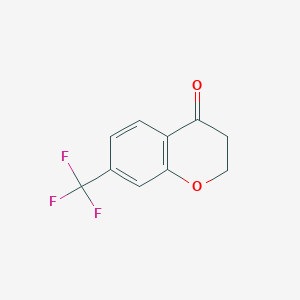

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGGJAUEQDZWRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553207 |

Source

|

| Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111141-02-7 |

Source

|

| Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-(Trifluoromethyl)chroman-4-one chemical structure and properties

[1]

Executive Summary

7-(Trifluoromethyl)chroman-4-one (CAS: 111141-02-7) represents a specialized fluorinated scaffold within the benzopyran-4-one family. Its structural significance lies in the strategic placement of the trifluoromethyl (

Structural Characterization & Physicochemical Profile[2]

The molecule consists of a dihydro-γ-pyrone ring fused to a benzene ring bearing a trifluoromethyl substituent. The

Chemical Identity

| Property | Specification |

| IUPAC Name | 7-(Trifluoromethyl)-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 111141-02-7 |

| Molecular Formula | |

| Molecular Weight | 216.16 g/mol |

| SMILES | O=C1CCOC2=C1C=CC(C(F)(F)F)=C2 |

Physicochemical Properties

| Parameter | Value | Note |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 72–74 °C | Consistent with high lattice energy due to dipole interactions. |

| Boiling Point | ~283 °C | Predicted at 760 mmHg. |

| Density | 1.374 g/cm³ | High density attributed to fluorination. |

| LogP | 2.55 | Moderate lipophilicity, suitable for CNS penetration. |

| Solubility | DCM, Ethyl Acetate, Methanol | Low aqueous solubility. |

Spectroscopic Signature (Predicted)

-

NMR (400 MHz,

- 8.01 (d, J = 8.2 Hz, 1H, H-5): Deshielded by carbonyl anisotropy.

-

7.35 (s, 1H, H-8): Isolated between oxygen and

- 7.28 (d, J = 8.2 Hz, 1H, H-6).

- 4.58 (t, J = 6.4 Hz, 2H, H-2): Methylene adjacent to ether oxygen.

- 2.85 (t, J = 6.4 Hz, 2H, H-3): Methylene adjacent to carbonyl.

-

NMR:

-

Carbonyl (C=O): ~191 ppm.

- : Quartet at ~124 ppm (J ~272 Hz).

-

Aliphatic C2: ~67 ppm; C3: ~37 ppm.

-

Synthetic Pathways[3][4][5][6]

The industrial and laboratory-scale production of this compound predominantly relies on the Friedel-Crafts cyclization of a phenoxypropionic acid precursor. This route ensures high regioselectivity due to the directing effects of the ether oxygen.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C4-C4a bond (Friedel-Crafts acylation) or the O-C2 bond (alkylation). The most robust pathway involves the O-alkylation of 3-(trifluoromethyl)phenol followed by intramolecular cyclization.

Detailed Experimental Protocol

Step 1: Etherification (Williamson Ether Synthesis)

-

Reagents: 3-(Trifluoromethyl)phenol (1.0 eq), 3-Bromopropionic acid (1.2 eq), NaOH (2.5 eq, aq).

-

Procedure: Reflux the phenol and 3-bromopropionic acid in aqueous NaOH for 4–6 hours. The basic medium deprotonates the phenol (forming the phenoxide), which attacks the alkyl bromide.

-

Workup: Acidify with HCl to precipitate 3-(3-trifluoromethylphenoxy)propionic acid. Recrystallize from ethanol.

Step 2: Intramolecular Cyclization

-

Reagents: 3-(3-trifluoromethylphenoxy)propionic acid, Polyphosphoric Acid (PPA) or

. -

Mechanism: PPA acts as both solvent and Lewis acid, activating the carboxylic acid. The aromatic ring attacks the acylium ion.

-

Regioselectivity: Cyclization occurs para to the activating trifluoromethyl group? Correction: The

is meta-directing, but the alkoxy group is strongly ortho/para-directing. The cyclization occurs ortho to the alkoxy group. There are two ortho sites: position 2 and position 6 (relative to phenol). Position 6 is less sterically hindered and para to the -

Procedure: Heat the acid precursor in PPA at 80–100 °C for 2 hours. Pour onto ice/water. Extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Caption: Two-step synthesis via Williamson etherification followed by PPA-mediated intramolecular cyclization.

Reactivity & Functionalization[4][6]

The chroman-4-one scaffold is a versatile platform. The carbonyl group at C4 and the activated methylene at C3 are the primary sites for derivatization.

Core Transformations

-

Knoevenagel Condensation: The C3 position is acidic. Reaction with aromatic aldehydes yields 3-benzylidene derivatives (homoisoflavonoids).

-

Reduction:

-

To Alcohol:

reduction yields 7-(trifluoromethyl)chroman-4-ol. -

To Chroman: Clemmensen or Wolff-Kishner reduction removes the carbonyl entirely.

-

-

Oxidation: Oxidation with

or DDQ can introduce a double bond at C2-C3, converting the chromanone to a chromone (flavone precursor).

Caption: Divergent synthesis pathways from the parent chromanone scaffold.

Medicinal Chemistry Applications

SIRT2 Inhibition

Research indicates that substituted chroman-4-ones function as selective inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegenerative diseases (Parkinson's, Huntington's). The lipophilic 7-

Bioisosterism

The 7-

-

Metabolic Blockade: Prevents oxidative metabolism at the C7 position.

-

Lipophilicity: Increases membrane permeability (LogP ~2.55).

-

Dipole Modulation: Alters the electrostatic potential of the aromatic ring, influencing

stacking interactions with target proteins.

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation.

References

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . Journal of Medicinal Chemistry. (2012). Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives . MDPI. Available at: [Link]

-

Friedel-Crafts Cyclization Regioselectivity . Master Organic Chemistry. Available at: [Link]

Technical Profile: Physicochemical Characteristics of 7-(Trifluoromethyl)chroman-4-one

Executive Summary

7-(Trifluoromethyl)chroman-4-one (CAS: 111141-02-7) is a specialized heterocyclic scaffold critical to modern medicinal chemistry.[1][2][3][4] Distinguished by its chroman-4-one (2,3-dihydro-4H-chromen-4-one) core and a lipophilic trifluoromethyl (-CF₃) substituent at the C7 position, this compound serves as a versatile intermediate for synthesizing bio-active agents, particularly SIRT2 inhibitors , homoisoflavonoids , and antimicrobial therapeutics .[3]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles, designed for researchers requiring high-fidelity data for drug development workflows.

Physicochemical Characterization

The incorporation of the trifluoromethyl group significantly alters the electronic and lipophilic profile of the chromanone core, enhancing membrane permeability and metabolic stability compared to its non-fluorinated analogs.

Table 1: Core Physicochemical Parameters

| Parameter | Experimental / Consensus Data | Technical Context |

| IUPAC Name | 7-(Trifluoromethyl)-2,3-dihydrochromen-4-one | Core scaffold: Benzopyran-4-one |

| CAS Number | 111141-02-7 | Unique identifier |

| Molecular Formula | C₁₀H₇F₃O₂ | - |

| Molecular Weight | 216.16 g/mol | Monoisotopic Mass: 216.04 g/mol |

| Physical State | Solid (Crystalline) | Colorless to pale yellow/off-white |

| Melting Point | 72–74 °C | Indicates moderate intermolecular forces |

| Boiling Point | 282.3 ± 40.0 °C (760 mmHg) | High thermal stability |

| Density | 1.37 ± 0.1 g/cm³ | Denser than water due to halogenation |

| LogP (Octanol/Water) | ~3.05 | Highly lipophilic; ideal for CNS penetration |

| Solubility | DCM, Ethyl Acetate, Benzene | Poorly soluble in water; requires organic co-solvents |

| H-Bond Acceptors | 5 (F atoms + Carbonyl + Ether) | - |

| H-Bond Donors | 0 | Lacks labile protons |

Structural & Electronic Analysis

The Trifluoromethyl Effect

The -CF₃ group at C7 is a critical structural determinant:

-

Electronic Withdrawal: The strong inductive effect (-I) of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but activates the C4-carbonyl towards nucleophilic attack.

-

Conformation: The saturated C2-C3 bond allows the pyranone ring to adopt a "sofa" or half-chair conformation, unlike the planar structure of chromones. This flexibility is crucial for binding affinity in enzyme pockets (e.g., Sirtuins).

-

Metabolic Shielding: The C7 position is blocked from oxidative metabolism (hydroxylation), prolonging the half-life of derived pharmacophores.

Validated Synthesis Protocol

Self-Validating Methodology

The most robust route to this compound involves a Friedel-Crafts acylation followed by an intramolecular cyclization .[3] This approach is preferred over microwave-assisted aldol condensation for generating the unsubstituted C2/C3 core.

Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercially available precursors.

Detailed Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: Combine 3-(trifluoromethyl)phenol (1.0 eq) with 3-chloropropionic acid (1.0 eq) or 3-bromopropionic acid.

-

Catalyst: Add Trifluoromethanesulfonic acid (Triflic acid) or Polyphosphoric acid (PPA) as the Lewis acid medium.

-

Reaction: Heat to 80°C for 1–2 hours. The electron-withdrawing CF₃ group directs the acylation to the para position relative to the hydroxyl group (C6 of the phenol, becoming C5 of the ketone), but steric and electronic balance favors the ortho position (C2) to form the 1-(2-hydroxy...) intermediate required for cyclization. Note: Isomer separation may be required if acylation occurs at the para position.

-

Work-up: Quench with ice water, extract with Chloroform/DCM.

Step 2: Cyclization (The Critical Step)

-

Condition: Dissolve the intermediate (3-halo-1-(2-hydroxy...)) in 2M NaOH .

-

Mechanism: The phenoxide ion generated by the base performs an intramolecular nucleophilic attack (S_N2) on the alkyl halide chain, closing the ring.

-

Isolation: Stir at room temperature for 2 hours. Acidify to pH 2 with H₂SO₄. Extract with Ethyl Acetate.

-

Purification: Recrystallize from hexane/ether or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the pale yellow solid.

Analytical Profiling

To validate the identity of the synthesized compound, compare spectral data against these expected signatures.

Nuclear Magnetic Resonance (NMR)[3][7][8]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 8.05 (d, J=8.0 Hz, 1H, H-5): Deshielded doublet due to the adjacent carbonyl.

-

δ 7.45 (d, J=1.5 Hz, 1H, H-8): Broad singlet/doublet, ortho to the ether oxygen and CF₃.

-

δ 7.35 (dd, J=8.0, 1.5 Hz, 1H, H-6): Doublet of doublets.

-

δ 4.55 (t, J=6.5 Hz, 2H, H-2): Triplet, characteristic of methylene protons adjacent to the ether oxygen.

-

δ 2.85 (t, J=6.5 Hz, 2H, H-3): Triplet, methylene protons alpha to the carbonyl.

-

Infrared Spectroscopy (IR)[3][7]

-

1680–1690 cm⁻¹: Strong C=O stretching (conjugated ketone).

-

1100–1350 cm⁻¹: Multiple strong bands corresponding to C-F stretching (CF₃ group) and C-O-C stretching (cyclic ether).

Applications & Reactivity

The this compound scaffold is a "privileged structure" in drug discovery.[3]

Key Therapeutic Pathways[3]

-

SIRT2 Inhibition: The scaffold serves as a template for developing selective Sirtuin 2 inhibitors, relevant in neurodegenerative diseases (Parkinson’s, Huntington’s).[5][6] The lipophilic CF₃ group occupies hydrophobic pockets in the enzyme active site.

-

Homoisoflavonoid Synthesis: Condensation with aldehydes at the C3 position yields homoisoflavonoids with potent antimicrobial and anti-inflammatory activity.

Reactivity Map

Figure 2: Synthetic utility and downstream functionalization of the scaffold.[3]

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Statement | Description | Precaution |

| H315 | Causes skin irritation.[3] | Wear nitrile gloves (0.11 mm min). |

| H319 | Causes serious eye irritation.[3][7] | Use safety goggles; eye bath required.[3] |

| H335 | May cause respiratory irritation.[3][7] | Handle in a fume hood.[3] |

| H412 | Harmful to aquatic life (Long-term).[3][7] | Dispose as hazardous chemical waste.[3] |

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Light sensitive.[2]

References

-

Synthesis of Chroman-4-ones: Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." (2012).[3][6]

-

Physicochemical Data: ChemBK. "this compound Properties and Safety."[3] (2024).[1][8]

-

Antimicrobial Applications: MDPI. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives." (2023).[3]

-

Friedel-Crafts Methodology: ResearchGate. "Synthesis of 7-hydroxychroman-4-one from resorcinol: A Mini-review."

-

General Reactivity of Chromanones: NIH/PubMed. "Chromanone-A Prerogative Therapeutic Scaffold: An Overview." (2021).

Sources

- 1. chembk.com [chembk.com]

- 2. 111141-02-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. angenesci.com [angenesci.com]

- 4. This compound (111141-02-7) for sale [vulcanchem.com]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

Technical Whitepaper: Scalable Synthesis of 7-(Trifluoromethyl)chroman-4-one

Executive Summary

The 7-(trifluoromethyl)chroman-4-one scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for sorbinil analogs (aldose reductase inhibitors), potassium channel blockers, and selective TRP modulators. The strategic incorporation of the trifluoromethyl (

This technical guide details the most robust, scalable synthetic route: a two-step sequence involving the O-alkylation of 3-(trifluoromethyl)phenol followed by acid-mediated intramolecular cyclization . Unlike transition-metal-catalyzed alternatives, this pathway utilizes inexpensive reagents and offers superior regiocontrol, favoring the 7-substituted isomer over the sterically hindered 5-isomer.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on a disconnection at the acyl-aromatic bond (C4–C4a) and the ether linkage (O1–C2).

-

Target: this compound

-

Precursor: 3-[3-(trifluoromethyl)phenoxy]propanoic acid[1]

-

Starting Materials: 3-(Trifluoromethyl)phenol + 3-Chloropropanoic acid (or Acrylic acid)

Regiochemical Rationale

The cyclization of 3-substituted phenoxypropionic acids can theoretically yield two isomers: the 5-substituted or 7-substituted chromanone.

-

Site A (C2 of phenol): Ortho to the ether linkage but flanked by the bulky

group. Sterically disfavored. -

Site B (C6 of phenol): Ortho to the ether linkage and para to the

group (electronically permissible). This position is sterically accessible, making This compound the exclusive major product.

Figure 1: Retrosynthetic disconnection showing the conversion of raw phenols to the bicyclic chromanone core.

Detailed Experimental Protocols

Step 1: Synthesis of 3-[3-(trifluoromethyl)phenoxy]propanoic acid

This step establishes the ether linkage. While acrylic acid can be used (Michael addition), the use of 3-chloropropanoic acid under basic conditions is preferred for reproducibility and ease of handling on a gram-to-kilogram scale.

Reagents:

-

3-(Trifluoromethyl)phenol (1.0 equiv)

-

3-Chloropropanoic acid (1.2 equiv)

-

Sodium Hydroxide (aqueous 20% w/v)

-

Hydrochloric acid (6M) for acidification

Protocol:

-

Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)phenol (e.g., 16.2 g, 100 mmol) in 20% NaOH solution (50 mL). The solution will turn slightly yellow as the phenoxide forms.

-

Addition: Slowly add a solution of 3-chloropropanoic acid (13.0 g, 120 mmol) neutralized with sodium carbonate or dissolved in minimal dilute NaOH.

-

Critical Control: Ensure the pH remains >10 throughout addition to prevent protonation of the phenoxide.

-

-

Reflux: Heat the mixture to reflux (approx. 100–105°C) for 4–6 hours. Monitor by TLC (mobile phase: 1:1 Hexane/EtOAc) for the disappearance of the starting phenol.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 6M HCl to pH < 2. The product will precipitate as a white to off-white solid.

-

Note: If the product oils out, extract with Ethyl Acetate (3 x 50 mL), dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or water/ethanol to yield the acid intermediate.

-

Target Yield: 85–92%

-

Physical State: White crystalline solid (mp 84–86°C).

-

Step 2: Cyclization to this compound

The ring closure is achieved using Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid catalyst.

Reagents:

-

Intermediate Acid (from Step 1)

-

Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

-

Ice water (for quenching)

Protocol:

-

Preparation: Place PPA in a reaction vessel and heat to 60°C to lower viscosity.

-

Addition: Add the dried 3-[3-(trifluoromethyl)phenoxy]propanoic acid portion-wise with vigorous mechanical stirring. Ensure the solid is fully dispersed.

-

Reaction: Increase temperature to 90–100°C .

-

Caution: Do not exceed 110°C to avoid tarring or defluorination side reactions.

-

Stir for 2–3 hours. The mixture will turn deep red/orange.

-

-

Quenching (Exothermic):

-

Cool the mixture to 60°C.

-

Pour the reaction mass slowly onto crushed ice (approx. 5x weight of PPA) with rapid stirring. The PPA hydrolysis is exothermic; maintain temperature < 20°C using an external ice bath.

-

-

Isolation:

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO2, 0–10% EtOAc in Hexanes).

Data Summary Table:

| Parameter | Step 1 (Ether Formation) | Step 2 (Cyclization) |

| Reagents | 3-Cl-propanoic acid, NaOH | Polyphosphoric Acid (PPA) |

| Temperature | 100°C (Reflux) | 90–100°C |

| Time | 4–6 Hours | 2–3 Hours |

| Workup | Acidification (HCl) | Ice Quench / Extraction |

| Key Risk | O- vs C-alkylation (minor) | Viscosity/Exotherm control |

| Typical Yield | 85–90% | 75–85% |

Process Logic & Pathway Visualization

The following diagram illustrates the chemical logic flow, including the specific regiochemical outcome dictated by the electronic effects of the trifluoromethyl group.

Figure 2: Reaction pathway illustrating the reagents and regioselectivity logic. The 7-isomer is favored due to steric hindrance at the 5-position.

Validation & Quality Control

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met:

-

Intermediate Verification (NMR):

-

NMR: Look for the disappearance of the phenolic proton and the appearance of the propanoic acid chain triplets (approx.

-

NMR: Confirm the presence of the carboxylic acid carbonyl carbon (

-

NMR: Look for the disappearance of the phenolic proton and the appearance of the propanoic acid chain triplets (approx.

-

Final Product Verification:

-

IR Spectroscopy: Appearance of the cyclic ketone stretch at

(distinct from the acid carbonyl). -

Regiochemistry Check: In the

NMR, the aromatic region should show a specific splitting pattern characteristic of 1,2,4-substitution (with the ether and alkyl groups fused). Specifically, a doublet (J -

Melting Point: this compound typically melts between 50–60°C (depending on purity/polymorph), whereas the intermediate acid melts higher (84–86°C).

-

Safety & Handling

-

Polyphosphoric Acid: Highly viscous and corrosive. Causes severe burns. Use nitrile gloves and a face shield. Reacts exothermically with water; quenching must be slow.

-

Trifluoromethyl Compounds: Generally stable, but avoid strong reducing conditions which could defluorinate the ring.

-

Waste: Neutralize acidic aqueous waste with sodium bicarbonate before disposal.

References

-

Regioselective Cyclization

- Title: Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles (Analogous mechanism discussion).

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

General PPA Cyclization Methodology

- Intermediate Properties (3-[3-(trifluoromethyl)phenoxy]propanoic acid): Title: 3-[3-(trifluoromethyl)phenoxy]propanoic acid - Substance Information. Source: ChemicalBook / CAS Registry.

Sources

- 1. 3-[3-(trifluoromethyl)phenoxy]propanoic acid | 111140-93-3 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. ccsenet.org [ccsenet.org]

- 6. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-(trifluoromethyl)chroman-4-one

Introduction

7-(Trifluoromethyl)chroman-4-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (-CF3) often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development. The chroman-4-one nucleus is a privileged structure found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Strategic Approaches to Synthesis: The Choice of Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The selection of the starting material is paramount and dictates the subsequent reaction steps. The most common and logical precursors are trifluoromethyl-substituted phenols, which provide the necessary aromatic core for the construction of the chroman-4-one ring system.

Primary Starting Materials:

-

3-(Trifluoromethyl)phenol: This is arguably the most direct and widely employed starting material. Its structure contains the trifluoromethyl group at the desired meta-position relative to the hydroxyl group, which will ultimately become the 7-position in the final chroman-4-one product.

-

m-Cresol: While not containing the trifluoromethyl group initially, m-cresol can be a viable starting material if a subsequent trifluoromethylation step is incorporated into the synthetic sequence.[2] However, direct synthesis from a pre-fluorinated precursor is generally more efficient.

Synthetic Pathway I: From 3-(Trifluoromethyl)phenol via Friedel-Crafts Acylation and Intramolecular Cyclization

This is a classic and reliable two-step approach for the synthesis of chroman-4-ones.[3]

Overall Reaction Scheme:

Sources

The Fluorinated Advantage: Biological Activity of the Trifluoromethyl-Chroman-4-one Scaffold

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold represents a privileged structure in medicinal chemistry, serving as the saturated core of flavonoids.[1] While naturally occurring chromanones exhibit moderate biological activity, the strategic incorporation of trifluoromethyl (-CF₃) groups has emerged as a transformative modification. This guide details how the -CF₃ moiety enhances the scaffold's lipophilicity, metabolic stability, and target binding affinity, specifically unlocking potent anticancer and antimicrobial properties. We analyze the structure-activity relationships (SAR) that drive these effects and provide validated protocols for synthesis and biological evaluation.

Structural Rationale: The "Fluorine Effect"

The transition from a standard chroman-4-one to a trifluoromethylated derivative is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule.

Bioisosterism and Lipophilicity

The -CF₃ group is a bioisostere for the isopropyl group but possesses significantly different electronic properties.

-

Lipophilicity (LogP): The -CF₃ group drastically increases lipophilicity (typically

), facilitating passive transport across the lipid bilayers of cancer cells and microbial cell walls. -

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Substitution at metabolically labile sites (e.g., C-6 or C-7 positions) blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the drug's half-life (

).

Electronic Modulation

The strong electron-withdrawing nature of -CF₃ lowers the electron density of the aromatic ring (Ring A). This modulation enhances

Therapeutic Applications & Mechanism of Action

Anticancer Activity

Trifluoromethyl-substituted chroman-4-ones have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7 ) and lung carcinoma (A549 ) cell lines.[2]

-

Key Compound: 7-(Trifluoromethyl)chroman-4-one derivatives.[1][2][3]

-

Mechanism of Action (MoA):

-

Apoptosis Induction: The compounds trigger the intrinsic apoptotic pathway. The lipophilic scaffold penetrates the mitochondrial membrane, disrupting the potential (

). -

Signaling Cascade: This disruption leads to the release of Cytochrome c, upregulation of pro-apoptotic Bax , downregulation of anti-apoptotic Bcl-2 , and subsequent activation of Caspase-3 .

-

ROS Generation: The electron-withdrawing -CF₃ group can stabilize radical intermediates, facilitating the generation of Reactive Oxygen Species (ROS) that induce oxidative stress specifically in cancer cells.

-

Antimicrobial & Antifungal Activity

The scaffold has shown efficacy against resistant strains, including Candida albicans and Staphylococcus epidermidis.

-

Key Compound: 7-((4-((Trifluoromethyl)thio)benzyl)oxy)chroman-4-one.[1]

-

Mechanism of Action:

-

Target 1: Cysteine Synthase (CS): In fungal pathogens, the molecule inhibits CS, disrupting sulfur assimilation essential for amino acid synthesis and biofilm formation.

-

Target 2: HOG1 Kinase: The scaffold modulates the High-Osmolarity Glycerol (HOG1) pathway, impairing the pathogen's ability to adapt to osmotic stress.

-

Enzyme Inhibition (SIRT2)

While bulky halogens (Br, I) at positions C-6/C-8 are classic SIRT2 inhibitors, -CF₃ substitution offers a metabolically stable alternative. The hydrophobic pocket of SIRT2 accommodates the -CF₃ group, inhibiting the deacetylation of

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action for anticancer and antifungal activities triggered by the scaffold.

Caption: Dual therapeutic pathways of CF3-Chroman-4-one: Mitochondrial disruption in cancer cells and enzymatic inhibition in fungal/neural targets.

Experimental Protocols

Synthesis of this compound

This protocol utilizes a Friedel-Crafts acylation followed by cyclization, a robust method for generating the core scaffold.

Reagents:

-

3-(Trifluoromethyl)phenol (Starting material)

-

Trifluoromethanesulfonic acid (TfOH)

-

2M NaOH solution[1]

Step-by-Step Methodology:

-

Acylation: In a round-bottom flask, mix 3-(Trifluoromethyl)phenol (10 mmol) with 3-bromopropionic acid (12 mmol) in TfOH (10 mL). Heat to 80°C for 2 hours. The TfOH acts as both solvent and Lewis acid catalyst.

-

Quenching: Cool the reaction mixture to room temperature and pour onto crushed ice (50 g). Extract the intermediate (3-bromo-1-(2-hydroxy-4-(trifluoromethyl)phenyl)propan-1-one) with ethyl acetate (3 x 20 mL).

-

Cyclization: Dissolve the crude intermediate in 2M NaOH (20 mL) and stir at room temperature for 4 hours. This promotes intramolecular nucleophilic substitution (

) to close the pyranone ring. -

Isolation: Acidify the solution with 1M HCl to pH 2. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol/hexane to yield the pure this compound as a white solid.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ of the synthesized derivative against MCF-7 cells.

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Dissolve the CF3-chromanone in DMSO (stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in culture medium. Add 100 µL to wells (triplicate). Include DMSO vehicle control (0.1%).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control and determine IC₅₀ using non-linear regression.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituent positioning on biological potency, highlighting the superiority of the CF3 group in specific contexts.

| Position (R) | Substituent | Activity Type | IC₅₀ / MIC | Notes |

| C-7 | -CF₃ | Anticancer (MCF-7) | 6.4 µM | Enhanced lipophilicity increases cellular uptake. |

| C-7 | -OH | Anticancer (MCF-7) | >50 µM | Polar group limits membrane permeability. |

| C-7 | -OCH₃ | Antimicrobial (C. albicans) | 64 µg/mL | Moderate activity; metabolically labile. |

| C-7 | -OCH₂-Ph-SCF₃ | Antimicrobial (C. albicans) | <10 µg/mL | Bulky lipophilic tail targets fungal enzymes (CS). |

| C-6, C-8 | -Br, -Br | SIRT2 Inhibition | 1.5 µM | Halogen bonding critical; CF3 analogs show reduced potency here due to lack of halogen bond donor capability.[1] |

SAR Logic Diagram

Caption: SAR Map: C-7 substitution with CF3 drives potency via electronic and lipophilic modulation.

References

-

BenchChem. (2025). The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. Retrieved from

-

Ferreira, M., et al. (2025).[1] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI Molecules. Retrieved from

-

National Institutes of Health (NIH). (2021). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs. PubMed.[1] Retrieved from

-

RSC Publishing. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Royal Society of Chemistry. Retrieved from

-

American Chemical Society (ACS). (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

7-(Trifluoromethyl)chroman-4-one derivatives and their potential applications

An In-depth Technical Guide to 7-(Trifluoromethyl)chroman-4-one Derivatives and Their Potential Applications

Executive Summary

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of compounds with significant biological activity.[1] The strategic incorporation of a trifluoromethyl (-CF3) group, a cornerstone of modern drug design, can profoundly enhance a molecule's therapeutic potential by modulating its physicochemical and pharmacokinetic properties.[2][3][4] This guide provides a comprehensive overview of this compound derivatives, a promising class of compounds at the intersection of these two powerful chemical motifs. We will explore their synthesis, delve into their potential applications in neurodegenerative diseases, oncology, and infectious diseases, and provide detailed experimental protocols for their preparation and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.

The Scientific Rationale: A Privileged Scaffold Meets a Powerhouse Functional Group

The Chroman-4-one Core: A Versatile Biological Template

The chroman-4-one framework is a recurring structural entity in a wide array of natural products and synthetic medicinal compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[5] This inherent biological relevance makes the chroman-4-one an attractive starting point for drug discovery campaigns targeting conditions ranging from cancer to neurodegenerative and infectious diseases.[6]

The Trifluoromethyl Group: Enhancing "Drug-Likeness"

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in lead optimization.[3] Its unique properties offer several distinct advantages:

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2][7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life.[7]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger and more selective binding interactions with target proteins.[2][3]

-

Bioisosteric Replacement: The -CF3 group can serve as a bioisostere for other groups like chlorine or a methyl group, allowing for fine-tuning of steric and electronic properties.[7]

The Synergy: Why this compound?

The combination of the chroman-4-one scaffold with a trifluoromethyl group at the 7-position creates a molecule with compelling potential. The 7-position is synthetically accessible for modification and derivatization, allowing for the exploration of structure-activity relationships (SAR). Placing the metabolically robust and lipophilic -CF3 group at this position is hypothesized to enhance the parent scaffold's inherent biological activities and improve its overall drug-like properties, making these derivatives particularly promising candidates for further investigation.

Synthesis Strategies and Methodologies

The synthesis of this compound derivatives typically begins with the construction of the core chroman-4-one ring system, followed by functionalization.

Foundational Synthesis of the Chroman-4-one Ring

A common and effective method for constructing the chroman-4-one core involves a two-step process starting from a substituted phenol. For derivatives functionalized at the 7-position, resorcinol is a logical starting material. The process includes:

-

Friedel-Crafts Acylation: Resorcinol is acylated with an appropriate three-carbon synthon, such as 3-chloropropionic acid or 3-bromopropionic acid, in the presence of a strong acid catalyst like trifluoromethanesulfonic acid.[8][9]

-

Intramolecular Cyclization: The resulting intermediate is then treated with a base (e.g., NaOH) to induce an intramolecular nucleophilic substitution, closing the heterocyclic ring to form the chroman-4-one structure.[9]

The diagram below illustrates a general workflow for synthesizing chroman-4-one derivatives, starting from a key precursor.

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Silico Modeling of 7-(Trifluoromethyl)chroman-4-one Interactions

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The introduction of a trifluoromethyl group at the 7-position can significantly modulate the physicochemical and pharmacological properties of the molecule, making 7-(trifluoromethyl)chroman-4-one an intriguing subject for drug discovery efforts. This guide provides a comprehensive, in-depth technical framework for the in silico modeling of this compound and its derivatives. We will explore the critical steps, from ligand and protein preparation to the execution and analysis of molecular docking, molecular dynamics simulations, and binding free energy calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the discovery and optimization of novel therapeutics based on the chroman-4-one framework.

Introduction: The Rationale for In Silico Modeling

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[2][3] In silico techniques allow for the rapid evaluation of large compound libraries, the elucidation of binding mechanisms at an atomic level, and the prediction of pharmacokinetic properties, thereby streamlining the entire drug development pipeline.[4][5] For a molecule like this compound, which holds potential for diverse biological activities, in silico modeling can provide crucial insights into its interactions with various protein targets.[6][7]

This guide will focus on a multi-faceted computational approach, integrating several key techniques to build a robust and predictive model of the molecular interactions of this compound. The causality behind each experimental choice will be detailed, ensuring a thorough understanding of the entire workflow.

Foundational Concepts: Understanding the Molecular System

The Ligand: this compound

The subject of our study, this compound, is a derivative of the chroman-4-one heterocyclic system.[7] The trifluoromethyl group (-CF3) is a common bioisostere for a methyl group and is known to enhance metabolic stability, binding affinity, and membrane permeability due to its high electronegativity and lipophilicity.

The Target: Identifying and Preparing the Protein Receptor

The initial and most critical step in structure-based drug design is the identification and preparation of the target protein. While specific targets for this compound may not be extensively documented, chroman-4-one derivatives have been investigated for their activity against a range of targets, including MAP kinase, α-glucosidase, and various receptors implicated in cancer and inflammation.[8][9][10] For the purpose of this guide, we will outline a general workflow that can be adapted to any given protein target.

The In Silico Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step methodology for the computational modeling of this compound interactions.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] This method is invaluable for virtual screening and for generating an initial hypothesis of the binding mode.[3]

-

Ligand Preparation:

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges to the protein.

-

Define the grid box, which specifies the search space for the docking simulation, encompassing the active site of the protein.

-

Save the prepared receptor in the PDBQT format.[12]

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the prepared ligand and receptor files, as well as the grid box parameters.[13]

-

-

Analysis of Docking Results:

-

The primary output of AutoDock Vina is a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-ranked poses using molecular visualization software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[13]

-

| Parameter | Description | Typical Value |

| Binding Affinity | Estimated free energy of binding. More negative values indicate stronger binding. | -5 to -12 kcal/mol |

| RMSD | Root Mean Square Deviation between the docked pose and a reference (if available). | < 2.0 Å for a good prediction |

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time, allowing for the assessment of the stability of the protein-ligand complex.[14]

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking step as the starting structure.

-

Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).[15][16] The choice of force field is critical for the accuracy of the simulation.[17]

-

Generate the topology files for both the protein and the ligand.[18][19]

-

Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial system.

-

Conduct a two-phase equilibration: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[19]

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for the system to reach equilibrium and for the ligand to explore its conformational space within the binding pocket.

-

-

Analysis of MD Trajectory:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the system. A stable RMSD plot indicates that the system has reached equilibrium.[20][21][22]

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[20][21]

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.[22]

-

Radius of Gyration (Rg): Evaluate the compactness of the protein.[20]

-

| Analysis Metric | Description | Interpretation |

| RMSD | Measures the deviation of the system from a reference structure over time. | A plateau indicates stability. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | High RMSF values indicate flexible regions. |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein over time. | A consistent number of key hydrogen bonds suggests stable binding. |

| Rg | Measures the overall compactness of the protein. | A stable Rg value indicates that the protein's overall fold is maintained. |

Binding Free Energy Calculations: Quantifying Binding Affinity

To obtain a more quantitative measure of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for this purpose.[23][24]

-

Trajectory Extraction:

-

Extract snapshots (frames) from the stable portion of the MD trajectory.

-

-

Free Energy Calculation:

-

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

-

The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

Decomposition Analysis:

-

Perform a per-residue decomposition of the binding free energy to identify the key amino acid residues that contribute most significantly to the binding of this compound.[24]

-

Visualization and Interpretation of Results

The visualization of the computational results is crucial for gaining a deeper understanding of the molecular interactions.

Workflow Diagram

Caption: A generalized workflow for the in silico modeling of this compound interactions.

Signaling Pathway Example (Hypothetical)

If this compound were found to inhibit a specific kinase, the following diagram could represent its effect on a signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion and Future Directions

This guide has provided a comprehensive technical overview of the in silico modeling of this compound interactions. By following the detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential therapeutic applications of this compound. The self-validating nature of this multi-step workflow, where the stability of the docked pose is confirmed by MD simulations and quantified by free energy calculations, ensures the trustworthiness of the results.

Future work should focus on applying this workflow to a panel of biologically relevant targets to elucidate the polypharmacology of this compound. Furthermore, the integration of more advanced techniques, such as enhanced sampling methods and quantum mechanics/molecular mechanics (QM/MM), could provide an even more accurate and detailed understanding of its molecular interactions.

References

- Lopes, P., et al. (2015). Force fields for small molecules. Methods in Molecular Biology, 1215, 419-449.

-

National Center for Biotechnology Information. (n.d.). Force Fields for Small Molecules. Retrieved from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

-

The Computational Chemist. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber [Video]. YouTube. Retrieved from [Link]

-

Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design. Retrieved from [Link]

-

Maddy's Bioinformatics. (2025, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) [Video]. YouTube. Retrieved from [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

-

deepmirror. (2025, January 16). Top Drug Discovery Software Solutions to Watch in 2025. Retrieved from [Link]

-

Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Retrieved from [Link]

-

Maddy's Bioinformatics. (2026, January 10). How to Understand and Interpret Molecular Dynamics Results? [Video]. YouTube. Retrieved from [Link]

-

Jorgensen, W. L., & Tirado-Rives, J. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server. Retrieved from [Link]

-

Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

-

TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved from [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Contemporary Computational Applications and Tools in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules. Retrieved from [Link]

-

ChemRxiv. (2020, August 24). Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. Retrieved from [Link]

-

Dr. Kanwal. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

- Gidado, I., et al. (2025). Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. MDPI.

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). Analysis Tools for MD Simulations. Retrieved from [Link]

-

ResearchGate. (2025, December 16). Insilico Evaluation of Chrome-4-One Derivatives as a Potential α-Glucosidase Inhibitor: Molecular Docking and ADMET Profiling. Retrieved from [Link]

-

CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]

-

Oxford Protein Informatics Group. (2022, May 9). MM(PB/GB)SA – a quick start guide. Retrieved from [Link]

-

Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

ResearchGate. (2022, December 16). A Guide to In Silico Drug Design. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from [Link]

-

PubMed. (2020, August 4). Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023, March 26). IN SILICO METHODS FOR DRUG DESIGNING AND DRUG DISCOVERY. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-Fluorochroman-4-one. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, August 20). Current developments in the synthesis of 4-chromanone-derived compounds. Retrieved from [Link]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. wjpmr.com [wjpmr.com]

- 4. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [synhet.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of benzimidazole containing 4 H-chromen-4-one derivative as potential MAP kinase inhibitors by in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. KBbox: Methods [kbbox.h-its.org]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. youtube.com [youtube.com]

- 14. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 15. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 17. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 20. youtube.com [youtube.com]

- 21. Hands-on: Analysis of molecular dynamics simulations / Analysis of molecular dynamics simulations / Computational chemistry [training.galaxyproject.org]

- 22. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 23. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 24. peng-lab.org [peng-lab.org]

Quantum Chemical Calculations for Trifluoromethyl-Substituted Chromanones: A Methodological Framework for Drug Discovery

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to investigate trifluoromethyl-substituted chromanones. We move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols are robust, self-validating, and directly applicable to contemporary research challenges.

Strategic Imperative: Why Model Trifluoromethyl-Substituted Chromanones?

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including flavonoids.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design, employed to modulate a molecule's physicochemical and biological properties.[3][4] The -CF3 group is not merely a bulky substituent; its unique electronic nature imparts several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes.[5][6] This can significantly increase a drug candidate's half-life.

-

Increased Lipophilicity: The -CF3 group often increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and enhance bioavailability.[5][6][7]

-

Modulated Electronic Profile: As a potent electron-withdrawing group, the -CF3 substituent profoundly alters the electronic landscape of the chromanone ring system.[5][8] This can influence pKa, hydrogen bonding capability, and crucial interactions with biological targets like enzymes and receptors.[3]

Predicting these effects in silico before undertaking costly and time-consuming synthesis is a critical step in rational drug design. Quantum chemical calculations provide a powerful lens to dissect these molecular properties with high fidelity.

The Theoretical Foundation: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For molecules like trifluoromethyl-substituted chromanones, which are of moderate size and feature complex electronic effects, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[9][10]

Causality in Method Selection: Choosing Functionals and Basis Sets

The Functional: Capturing Electron Correlation

The "functional" is the heart of a DFT calculation, approximating the complex electron exchange and correlation energies.

-

Hybrid Functionals (Recommended): For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often the most reliable. B3LYP is a widely used and well-benchmarked workhorse.[11][12]

-

Dispersion-Corrected Functionals (Critical): For drug-like molecules that may engage in π-stacking or other non-covalent interactions within a protein binding pocket, including a dispersion correction is vital. Functionals like ωB97X-D or adding an empirical correction like Grimme's D3 to B3LYP (yielding B3LYP-D3 ) are strongly recommended.[13]

-

Meta-GGA Functionals: For higher accuracy, especially in thermochemistry, meta-GGA functionals like M06-2X can be excellent choices, as they are well-parameterized for non-covalent interactions.[13]

The Basis Set: Describing the Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially when dealing with highly electronegative atoms like fluorine.

-

Pople-Style Basis Sets: Sets like 6-311+G(d,p) provide a robust starting point.[14] Let's dissect this nomenclature:

-

6-311: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.

-

+: Adds diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing lone pairs and areas of electron density far from the nucleus, which is crucial for anions and systems with potential hydrogen bonding.[15]

-

(d,p): Adds polarization functions (d functions on heavy atoms, p functions on hydrogens). These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is fundamental to describing chemical bonds accurately.[16]

-

-

Correlation-Consistent Basis Sets: Dunning's sets, such as aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta), are designed to systematically converge towards the complete basis set limit.[17] The "aug" prefix indicates the inclusion of diffuse functions on all atoms, making them particularly suitable for fluorine-containing compounds.[15][17]

Our Recommendation for a Self-Validating Protocol: A robust approach is to perform geometry optimizations and frequency calculations at a level like B3LYP/6-31G(d) and then refine the electronic energy with a more computationally expensive and accurate single-point energy calculation at the ωB97X-D/6-311+G(d,p) or M06-2X/aug-cc-pVDZ level.[13]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a validated protocol for investigating a novel trifluoromethyl-substituted chromanone. We will use a generalized input format, with examples often resembling keywords from the Gaussian software package, one of the most common tools in the field.[17][18]

Step 1: Molecular Structure Construction

-

Software: Use a molecular editor such as GaussView, Avogadro, or ChemDraw.

-

Procedure:

-

Construct the 2D structure of the target trifluoromethyl-substituted chromanone.

-

Convert the 2D structure to a 3D model.

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the software. This provides a reasonable starting geometry for the more demanding quantum calculation.

-

Save the coordinates in a standard format (e.g., .xyz, .mol, or .gjf).

-

Step 2: Geometry Optimization

The goal is to find the lowest-energy arrangement of atoms on the potential energy surface.

-

Input File Preparation: Create a text file (e.g., molecule_opt.com).

-

Keywords:

-

#p B3LYP/6-31G(d) Opt: This line specifies the level of theory (B3LYP functional, 6-31G(d) basis set) and the job type (Opt for optimization). #p requests enhanced print output.

-

SCF=Tight: Requests a tighter convergence criterion for the Self-Consistent Field (SCF) procedure, ensuring a more reliable calculation.

-

Integral=Ultrafine: Uses a high-quality integration grid, which is important for accuracy.

-

-

Execution: Submit the input file to a quantum chemistry software package like Gaussian, ORCA, GAMESS, or Psi4.[19][20][21][22][23]

-

Validation: A successful optimization will conclude with a message indicating convergence criteria have been met.

Step 3: Vibrational Frequency Analysis

This crucial step validates the optimized geometry and provides thermodynamic data.

-

Input File Preparation: Use the optimized geometry from the previous step.

-

Keywords:

-

#p B3LYP/6-31G(d) Freq: The Freq keyword requests a frequency calculation. It is essential to use the exact same level of theory and basis set as the optimization.

-

-

Execution: Run the calculation.

-

Validation (Trustworthiness Check):

-

Examine the output for the number of imaginary frequencies.

-

A true energy minimum must have zero imaginary frequencies.

-

If one imaginary frequency is present, it indicates a transition state, not a stable structure. The geometry must be perturbed along the mode of the imaginary frequency and re-optimized.

-

Step 4: Calculation of Molecular Properties

Using the validated minimum-energy structure, we can now calculate properties relevant to drug design. This is typically done as a single-point energy calculation with a larger, more accurate basis set.

-

Input File Preparation:

-

Keywords:

-

#p wB97XD/6-311+G(d,p) Pop=NBO Geom=Check Guess=Read:

-

wB97XD/6-311+G(d,p): Specifies the higher level of theory for the property calculation.

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution, hybridization, and intramolecular interactions.[11][24]

-

Geom=Check Guess=Read: Instructs the program to read the geometry and wavefunction from the previous frequency calculation checkpoint file, saving computational time.

-

-

To generate molecular orbitals (e.g., HOMO/LUMO) and an electrostatic potential map, add Output=WFX and use the resulting file in a visualization program.

-

-

Execution: Run the calculation.

Visualization and Data Interpretation

Logical and Experimental Workflows

Visualizing the workflow ensures clarity and reproducibility.

Caption: Causality of -CF3 group effects on molecular properties.

Interpreting Key Outputs

-

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically red) are susceptible to electrophilic attack and are favorable for hydrogen bond accepting. Regions of positive potential (typically blue) indicate electron-poor areas. The strong electron-withdrawing nature of the -CF3 group will typically create a significant positive potential around it and influence the potential around the chromanone's carbonyl group. [11][25]* Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. [25][26]The -CF3 group will generally lower the energy of both orbitals and can alter their spatial distribution.

-

Natural Bond Orbital (NBO) Charges: NBO analysis provides a chemically intuitive picture of the charge distribution, revealing how many electrons are associated with each atom. This allows for a quantitative assessment of the -CF3 group's electron-withdrawing effect on the chromanone ring. [11][24]

Data Presentation

Quantitative data should be summarized for clear comparison. Below is a hypothetical comparison between a parent chromanone and its 6-trifluoromethyl derivative, calculated at the ωB97X-D/6-311+G(d,p) level.

| Property | Chromanone (Parent) | 6-CF3-Chromanone | Rationale for Change |

| HOMO Energy (eV) | -6.85 | -7.25 | The electron-withdrawing -CF3 group stabilizes the electron-rich aromatic ring, lowering the HOMO energy. [8] |

| LUMO Energy (eV) | -1.50 | -1.90 | The LUMO is also stabilized due to the powerful inductive effect of the -CF3 group. |

| HOMO-LUMO Gap (eV) | 5.35 | 5.35 | The gap may not change significantly if both orbitals are stabilized to a similar extent. |

| Dipole Moment (Debye) | 3.5 | 5.0 | The highly polar C-F bonds create a strong local dipole, increasing the overall molecular dipole moment. |

| NBO Charge on C=O | |||

| Carbonyl Carbon | +0.55 e | +0.58 e | The -CF3 group withdraws electron density from the ring, making the carbonyl carbon slightly more electron-deficient. |

| Carbonyl Oxygen | -0.60 e | -0.59 e | A slight decrease in negative charge as electron density is pulled away towards the -CF3 group. |

Concluding Remarks: Towards Predictive Drug Design

This guide outlines a scientifically rigorous and validated methodology for the computational analysis of trifluoromethyl-substituted chromanones. By carefully selecting DFT functionals and appropriate basis sets, researchers can reliably predict the geometric, electronic, and reactivity properties of these important molecules. The workflow—from structure generation and optimization to frequency validation and high-level property calculation—ensures that the results are trustworthy and physically meaningful. Integrating these computational insights early in the discovery pipeline enables a more rational, hypothesis-driven approach to designing the next generation of chromanone-based therapeutics.

References

-

Gordon, M. et al. GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link] [19]2. Wikipedia. List of quantum chemistry and solid-state physics software. [Link] [20]3. Q-Chem. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link] [21]4. ChemCompute. Home | ChemCompute: Free Computational Chemistry For Undergraduates. [Link] [22]5. Bar-Ziv, A. et al. (2016). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link] [27]6. Computational Chemical Sciences Open-Source Software Development Group. Software. [Link] [23]7. Mary, Y. S. et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society. [Link] [11][25]8. Neves, M. & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link] [28]9. Pharmaffiliates. (2026). The Role of Trifluoromethylated Compounds in Modern Chemistry. [Link] [5]10. Neves, M. & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link] [7]11. Hovione. (2025). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link] [3]12. Aparicio, S. (2010). A Systematic Computational Study on Flavonoids. PMC - NIH. [Link] [1]13. Mardirossian, N. & Head-Gordon, M. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. ACS Publications. [Link] [15]14. Liu, Z. et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. [Link] [9]15. Huang, P. et al. (2023). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. PubMed. [Link] [29]16. Zhang, Y. et al. (2022). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. ResearchGate. [Link] [30]17. Gaussian.com. (2021). Basis Sets. [Link] [17]18. Prakash, G. K. S. et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link] [8]19. Aparicio, S. (2010). A systematic computational study on flavonoids. PubMed. [Link] [24]20. Rojas-Montes, J. et al. (2024). Experimental and Theoretical Study of a New Functionalized Derivative of 3-Methyl-2-Trifluoromethyl Chromone. MDPI. [Link] [12]21. Huang, P. et al. (2023). A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. ResearchGate. [Link] 22. Slanina, Z. et al. (2022). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. MDPI. [Link] [10]23. Malcek, M. et al. (2021). Spectroscopic, computational and molecular docking study of Cu(ii) complexes with flavonoids: from cupric ion binding to DNA intercalation. RSC Publishing. [Link] [31]24. Neves, M. & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link] [6]25. Neves, M. & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link] [4]26. ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. [Link] [14]27. Jha, G. (2023). How to choose a basis set in DFT calculations || part 4. YouTube. [Link] [32]28. Xu, Z. et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. [Link] [33]30. Aouled Dlala, N. et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. SciSpace. [Link] [34]32. Wang, R. et al. (2018). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. PubMed. [Link] [2]33. ResearchGate. (2025). Methodology of quantum-chemical calculations. [Link] [35]34. McQuarrie, D. A. & Simon, J. D. (2020). 11: Computational Quantum Chemistry. Chemistry LibreTexts. [Link] [16]35. Mori, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. PMC. [Link] [13]37. SBM CDT. (n.d.). Computation in Organic Chemistry – A Practical Excercise. [Link]

Sources

- 1. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. gaussian.com [gaussian.com]

- 18. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 19. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 20. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 21. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 22. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]